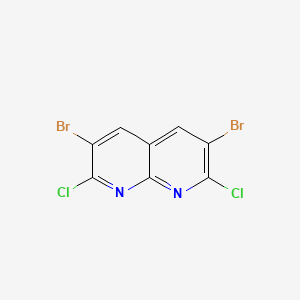
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine: is a heterocyclic compound with the molecular formula C8H2Br2Cl2N2 and a molecular weight of 356.83 g/mol . This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two nitrogen atoms. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,8-naphthyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form naphthyridine oxides or reduction reactions to yield naphthyridine derivatives with reduced halogen content.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Naphthyridine oxides or reduced naphthyridine derivatives.
- Coupled products with aryl or alkyl groups attached to the naphthyridine core .
Wissenschaftliche Forschungsanwendungen
Chemistry:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted naphthyridines, which are valuable in medicinal chemistry .
Biology and Medicine:
In medicinal chemistry, naphthyridine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The halogenated naphthyridines, including this compound, are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry:
The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects . The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards the targets .
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dibromo-1,8-naphthyridine
- 2,7-Dichloro-1,8-naphthyridine
- 3,6-Dichloro-1,8-naphthyridine
- 2,7-Dibromo-1,8-naphthyridine
Comparison:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties compared to its analogs. The combination of these halogens enhances its reactivity and makes it a versatile intermediate for various chemical transformations . In contrast, compounds with only bromine or chlorine atoms may exhibit different reactivity patterns and biological activities .
Eigenschaften
Molekularformel |
C8H2Br2Cl2N2 |
|---|---|
Molekulargewicht |
356.83 g/mol |
IUPAC-Name |
3,6-dibromo-2,7-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H |
InChI-Schlüssel |
ZUXWTYNDTSJSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=NC2=NC(=C1Br)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















